(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine
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Overview
Description
(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine is a compound with the molecular formula C15H15N3 and a molecular weight of 237.3 g/mol . This compound features a benzimidazole moiety, which is a significant structural motif in many biologically active molecules. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted benzimidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives under acidic conditions . The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine undergoes several types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form various N-oxides.
Reduction: Reduction reactions can modify the benzimidazole ring or the ethanamine side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzimidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or benzimidazole moiety .
Scientific Research Applications
(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their anticancer properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interfere with microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer activity.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: Studied for their cytotoxic activity against cancer cell lines.
Metronidazole: A nitroimidazole used as an antibiotic.
Uniqueness
(1R)-1-[4-(1H-benzimidazol-1-yl)phenyl]ethanamine is unique due to its specific structural features, including the chiral center and the benzimidazole moiety. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H15N3 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(1R)-1-[4-(benzimidazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C15H15N3/c1-11(16)12-6-8-13(9-7-12)18-10-17-14-4-2-3-5-15(14)18/h2-11H,16H2,1H3/t11-/m1/s1 |
InChI Key |
JWKQQHRYFAEGCX-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
Origin of Product |
United States |
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